molecular formula C8H4FIN2O2 B3163707 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid CAS No. 885521-55-1

4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid

Cat. No. B3163707
CAS RN: 885521-55-1
M. Wt: 306.03 g/mol
InChI Key: INBINBFNIPSMTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazole synthesis generally involves reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Radiotracer for Cardiac Health

4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid and its derivatives are crucial in the development of radiotracers for positron emission tomography (PET). A study highlighted the synthesis of a PET radiotracer for evaluating myocardial fatty acid metabolism. The tracer demonstrated high accumulation in the heart and underwent metabolic trapping via beta-oxidation in the myocardium, suggesting its potential for cardiac health assessments (Kim et al., 2009).

Exploring Long-Chain Fatty Acid Utilization

Another research studied 14(R,S)-[18F]Fluoro-6-thia-heptadecanoic acid (FTHA), a long-chain fatty acid (LCFA) analog, to understand myocardial utilization of LCFAs. The study found that FTHA undergoes metabolic trapping after its commitment to the beta-oxidation pathway, indicating its significance in evaluating myocardial LCFA utilization (DeGrado et al., 1991).

Potential in Anti-inflammatory Drugs

Derivatives of this compound have been synthesized and showed significant inhibition against carrageenan-induced rat paw edema, indicating their potential as anti-inflammatory drugs. Some derivatives were equipotent or more potent than standard drugs, with no ulcerogenic activity, highlighting their therapeutic potential (Rabea et al., 2006).

Imaging Agent for Prostate Cancer

The compound was used in synthesizing a PSMA-based PET imaging agent for prostate cancer, showcasing its utility in cancer diagnosis. The agent, [18F]DCFPyL, demonstrated high uptake in PSMA+ PC3 PIP prostate tumor xenografts, suggesting its viability as a new imaging agent for PSMA-expressing tissues (Chen et al., 2011).

Male Contraceptive Research

A study on 1-(2,4-Dichlorobenzyl)-Indazole-3-Carbohydrazide (AF2364), an analogue of indazole-carboxylic acid, demonstrated its potential as a reversible male contraceptive. The study showed that AF2364 induced complete infertility in rats, with fertility resuming after a specific period, indicating its promise as a contraceptive agent (Grima et al., 2001).

properties

IUPAC Name

4-fluoro-3-iodo-2H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBINBFNIPSMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid
Reactant of Route 2
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid
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Reactant of Route 4
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid
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4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid
Reactant of Route 6
4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid

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